tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate
Description
tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is a synthetic carbamate derivative featuring a tert-butyl carbamate group linked to a 5-oxopentyl chain substituted with a 3-methylphenyl moiety. The tert-butyl group enhances steric protection of the carbamate, improving stability, while the 3-methylphenyl substituent may influence electronic and lipophilic characteristics. Such compounds are often intermediates in pharmaceutical synthesis, particularly for protease inhibitors or receptor-targeted molecules .
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-13-8-7-9-14(12-13)15(19)10-5-6-11-18-16(20)21-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3,(H,18,20) |
InChI Key |
QOXIISJNKQCRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It may also be used in the development of biochemical assays .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key analogs are compared below based on substituents, molecular weight, and functional groups:
*Note: The 3-methylphenyl variant is inferred from analogs; exact data may vary.
Key Research Findings
Biological Activity
Tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is a carbamate derivative that has garnered attention in scientific research due to its unique structure and potential biological activities. This compound features a tert-butyl group, a carbamate functional group, and a 3-methylphenyl moiety, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 322.36 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Tert-butyl group | Provides steric hindrance and lipophilicity |
| Carbamate group | Facilitates enzyme interactions |
| 3-Methylphenyl moiety | Enhances biological activity |
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, particularly enzymes and receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This mechanism disrupts normal biochemical pathways, making the compound valuable for studying enzyme function and developing enzyme inhibitors .
Anti-inflammatory Effects
A related study on substituted phenylcarbamates demonstrated significant anti-inflammatory activity in vivo. Compounds similar to this compound exhibited inhibition rates between 39% to 54% in carrageenan-induced rat paw edema models . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Potential
This compound has been explored for its anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression. Its structural similarity to known anticancer agents implies that it may modulate signaling pathways critical for tumor growth and metastasis.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key features and activities:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate | Contains a methyl group on the phenyl ring | Potential redox activity; enzyme inhibition |
| tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate | Nitro substitution enhances reactivity | Antimicrobial and anticancer properties |
| Ethyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate | Ethoxy group instead of tert-butoxy | Different solubility; potential for varied reactivity |
Case Studies
- In Vivo Studies : A study investigating the anti-inflammatory effects of phenylcarbamates highlighted that compounds similar to this compound showed significant inhibition of edema in animal models, suggesting therapeutic potential for inflammatory conditions .
- Enzyme Interaction Studies : Research focusing on carbamates revealed that these compounds could effectively inhibit enzymes involved in metabolic pathways, supporting their use as leads in drug development for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
